molecular formula C10H12ClNO3 B13617966 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride

Cat. No.: B13617966
M. Wt: 229.66 g/mol
InChI Key: WFBMTAVHXVAMGV-UHFFFAOYSA-N
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Description

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl It is a derivative of benzopyran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Amination: Introduction of the amino group at the 4-position of the benzopyran ring.

    Carboxylation: Introduction of the carboxylic acid group at the 4-position.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield simpler amines or alcohols.

Scientific Research Applications

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of papermaking additives and coating agents.

Mechanism of Action

The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid
  • 3,4-dihydro-2H-1-benzopyran-2-one

Uniqueness

4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

4-amino-2,3-dihydrochromene-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10;/h1-4H,5-6,11H2,(H,12,13);1H

InChI Key

WFBMTAVHXVAMGV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1(C(=O)O)N.Cl

Origin of Product

United States

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